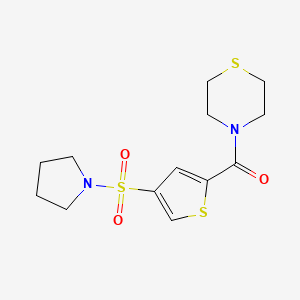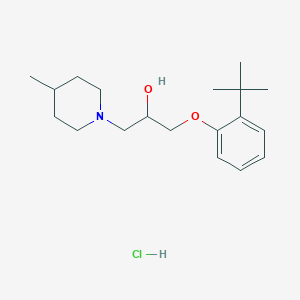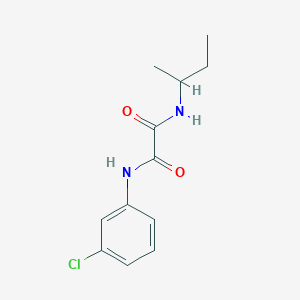
N'-butan-2-yl-N-(3-chlorophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-butan-2-yl-N-(3-chlorophenyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-butan-2-yl-N-(3-chlorophenyl)oxamide typically involves the reaction of butan-2-amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N’-butan-2-yl-N-(3-chlorophenyl)oxamide would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-butan-2-yl-N-(3-chlorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions can convert the oxamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamic acid derivatives, while reduction could produce amines .
Aplicaciones Científicas De Investigación
N’-butan-2-yl-N-(3-chlorophenyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism of action of N’-butan-2-yl-N-(3-chlorophenyl)oxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorophenyl)-N’-(2,4-dichlorobenzylideneamino)oxamide: This compound has similar structural features but with additional chlorine atoms on the benzylidene group.
N-(butan-2-yl)-2-[(3-chlorophenyl)amino]acetamide: This compound has a similar backbone but with an acetamide group instead of an oxamide group.
Uniqueness
N’-butan-2-yl-N-(3-chlorophenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-butan-2-yl-N-(3-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-8(2)14-11(16)12(17)15-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRQBJTDZAFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
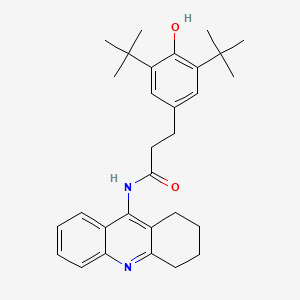
![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}benzoic acid](/img/structure/B5076966.png)
![2-[[2-(4-Phenylphenyl)acetyl]amino]benzamide](/img/structure/B5076968.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine](/img/structure/B5076971.png)
![N'-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide](/img/structure/B5076977.png)
![methyl 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5076978.png)
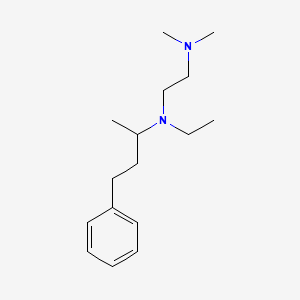
![1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5076991.png)
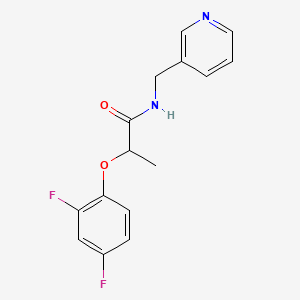
![2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B5077013.png)
![6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B5077026.png)
![3-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5077031.png)
